molecular formula C23H27N3O2S B2371046 6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866895-33-2

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2371046
CAS No.: 866895-33-2
M. Wt: 409.55
InChI Key: ARVYTPYMRRBSDN-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine, typically using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of both sulfonyl and piperazine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-4-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYTPYMRRBSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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